

pemetrexed disodium stability-indicating HPLC method validation

Author: Smolecule Technical Support Team. **Date:** February 2026

Compound Focus: Pemetrexed disodium heptahydrate

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Pemetrexed Disodium: An Overview

Pemetrexed disodium is an **antifolate antineoplastic agent** used to treat malignant pleural mesothelioma and non-small cell lung cancer. It works by disrupting folate-dependent metabolic processes essential for cell replication [1] [2]. As a lyophilized powder reconstituted before intravenous administration, its chemical stability in solution is critical for patient safety and efficacy, necessitating robust stability-indicating methods [1].

Development of a Stability-Indicating HPLC Method

A stability-indicating method quantitatively measures the active pharmaceutical ingredient without interference from degradation products, impurities, or excipients. For pemetrexed disodium, this involves forced degradation studies and chromatographic separation.

Chromatographic Conditions

The table below summarizes parameters from published methods:

Parameter	Method 1 (Stability Study) [1]	Method 2 (Gradient Method) [3]	Method 3 (UPLC Method) [4]
Column	Not Specified	Hypersil BDS C18 (100 x 4.6 mm, 3µm)	Waters Aquity BEH C18
Mobile Phase	Not Specified	Gradient of (A) 0.02M NaH ₂ PO ₄ , 0.1% HCOOH (pH 3.8) and (B) Acetonitrile	Gradient of (A) 0.1% Orthophosphoric acid and (B) Acetonitrile
Flow Rate	Not Specified	1.2 mL/min	Not Specified
Column Temperature	Not Specified	27°C	Not Specified
Detection (Wavelength)	Not Specified	240 nm	230 nm
Run Time	Not Specified	Not Specified	4.0 minutes
Diluent	Not Specified	Methanol: Water (1:1, v/v)	Not Specified

Forced Degradation Studies

Forced degradation establishes method specificity by demonstrating separation of pemetrexed from its degradation products. The protocol involves stressing the drug substance and then analyzing it with the HPLC method [4] [2].

- **Acid & Base Hydrolysis:** Treat sample with **0.5N HCl** or **0.5N NaOH** at elevated temperatures (e.g., 60°C) [2]. Major degradation is often observed under acid stress [4].
- **Oxidative Degradation:** Expose sample to **3% hydrogen peroxide (H₂O₂)** at room temperature [4].
- **Thermal Degradation:** Heat solid sample to **60°C** [2].
- **Photolytic Degradation:** Expose sample to **UV light (e.g., 254 nm)** [2].

After stressing, assay the samples. The method is specific if the **pemetrexed peak is pure** (as confirmed by Peak Purity analysis using a PDA or mass spectrometer) and **baseline-resolved** from all degradation peaks [4]. The **mass balance** should be close to 99.5%, proving the method's stability-indicating power [2].

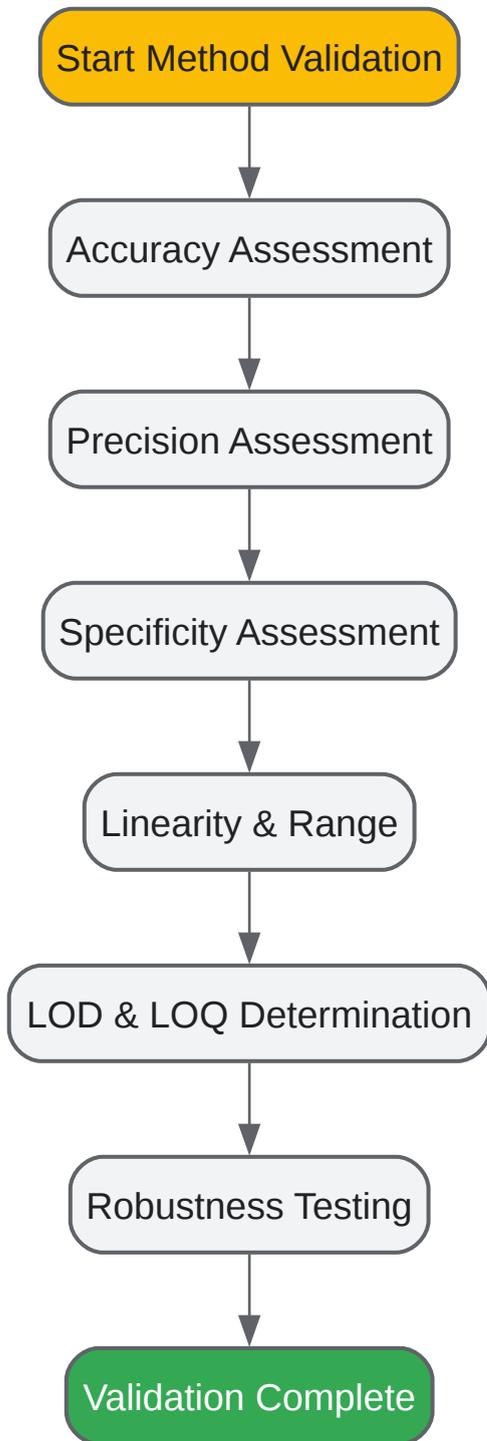
Analytical Method Validation Protocol

Once developed, the method must be validated as per ICH guideline Q2(R1). The following table outlines key parameters and typical acceptance criteria [5].

Validation Parameter	Experimental Procedure & Acceptance Criteria [5]
Accuracy	Measure percent recovery of pemetrexed from the sample matrix. Procedure: Analyze a minimum of 9 determinations over 3 concentration levels. Acceptance Criteria: Reported as % recovery, should be within predefined limits (e.g., 95-105%).

| **Precision** | **1. Repeatability (Intra-assay):** Analyze a minimum of 9 determinations covering the specified range or 6 at 100% concentration. **Acceptance Criteria:** Reported as %RSD. **2. Intermediate Precision:** Assess impact of different days, analysts, or equipment within the same lab. **Acceptance Criteria:** %RSD and statistical comparison (e.g., t-test) of results from different analysts. | | **Specificity** | Demonstrate separation of pemetrexed from closely eluting impurities and degradants. **Procedure:** Inject blank, placebo, standard, and stressed samples. **Acceptance Criteria:** Peak purity of pemetrexed in stressed samples should pass, and resolution from nearest impurity should be >1.5. | | **Linearity & Range** | **Procedure:** Prepare and analyze a minimum of 5 concentration levels. Plot response vs. concentration. **Acceptance Criteria:** Coefficient of determination (r^2) should be >0.999 [4]. The range should demonstrate acceptable accuracy, precision, and linearity. | | **Limit of Detection (LOD) & Quantitation (LOQ)** | **Procedure:** Determine based on signal-to-noise ratio (e.g., 3:1 for LOD, 10:1 for LOQ). **Acceptance Criteria:** The LOD/LOQ concentration should be experimentally confirmed. | | **Robustness** | Evaluate method resilience to deliberate, small changes in parameters (e.g., pH of mobile phase, flow rate, column temperature). **Acceptance Criteria:** System suitability parameters should remain within limits. |

The following workflow diagrams the key stages of the analytical method validation process:



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Application: Determining Shelf-Life in Sodium Chloride

A validated stability-indicating HPLC method was used to assign a shelf-life to pemetrexed disodium reconstituted in 0.9% sodium chloride IV bags [1].

- **Objective:** Extend the shelf-life beyond the recommended 24 hours at 2-8°C to provide flexibility in hospital aseptic units [1].
- **Study Design:** Stability of pemetrexed at 2.0 mg/mL and 13.5 mg/mL in saline bags was assessed over 28 days at 2-8°C (protected from light), followed by 24 hours at 25±2°C [1].
- **Analysis:** The study monitored **pemetrexed concentration** (by HPLC), **related substances** (impurities), **pH**, **sub-visible particles**, and **appearance** at multiple time points [1].
- **Key Findings:** While pemetrexed concentration, pH, and particle counts remained stable, the **increase in related substances (impurities) was the limiting factor**. Based on this, a **shelf-life of 21 days at 2-8°C** was assigned [1].

Practical Application Notes

- **Peak Purity:** Use a **Photo-Diode Array (PDA) detector** for unequivocal peak purity assessment. This helps confirm that the pemetrexed peak is pure and not co-eluting with any degradation product [5].
- **Column Selection:** The chemical stability of pemetrexed solutions can be influenced by container material. Similarly, selecting a **high-quality, low-deactivation C18 column** is crucial for achieving optimal peak shape and reproducibility [1].
- **Solution Stability:** During method validation, the stability of the analytical solution itself should be established. One study confirmed that pemetrexed solutions in the diluent were stable for at least 48 hours at 2-8°C, which is vital for ensuring accurate results during long analytical sequences [1].

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